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DAPK Substrate Peptide - 386769-53-5

DAPK Substrate Peptide

Catalog Number: EVT-242112
CAS Number: 386769-53-5
Molecular Formula: C70H115N25O17
Molecular Weight: 1578.848
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Studying DAPK-1 activity: They enable researchers to measure DAPK-1 kinase activity in vitro and in vivo, facilitating the study of its regulation and function. [, , , ]
  • Identifying DAPK-1 inhibitors: They serve as a platform for screening and developing inhibitors targeting DAPK-1, which has implications for therapeutic interventions in diseases like cancer. []
  • Understanding DAPK-1 substrate specificity: By analyzing the phosphorylation efficiency of different peptide sequences, researchers can gain insights into the substrate recognition mechanisms of DAPK-1. [, , , , ]
  • Investigating DAPK-1 signaling pathways: DAPK substrate peptides can be used to probe and manipulate DAPK-1-mediated signaling pathways, shedding light on their roles in cellular processes like apoptosis and autophagy. [, , ]

p21-derived Peptides

  • Compound Description: The tumor suppressor protein p21 contains highly conserved elements of a DAPK consensus substrate, including a basic core followed by a hydrophobic core []. Based on this, researchers synthesized overlapping fragments of p21 to generate a panel of peptide ligands for DAPK binding and phosphorylation assays []. These p21-derived peptides represent truncated versions of the full p21 protein sequence, designed to mimic and investigate the specific regions interacting with DAPK.
  • Compound Description: p53 is a known DAPK substrate, although it exhibits lower conservation in the DAPK-1 consensus site compared to p21, particularly in the basic core region []. Researchers observed that p21 peptide ligands, while not stimulating DAPK activity towards p21 itself, significantly enhanced DAPK activity towards p53 []. This suggests that the hydrophobic core plays a significant role in DAPK substrate recognition and that modifications within this region can modulate DAPK activity. Further modifications, including the generation of an artificial p53 peptide containing arginine residues N-terminal to the phospho-acceptor site (p531-66[ET-->RR]), resulted in a better DAPK-1 peptide consensus and altered enzymatic activity [].

Kemptide

  • Compound Description: Kemptide is a synthetic peptide widely used as a substrate for cAMP-dependent protein kinase (PKA) []. In a study investigating the phosphorylation of fowl spermatozoa proteins, Kemptide was used as a control to assess phosphorylation levels in the presence of different protein kinase substrate peptides [].

Syntide 2

  • Compound Description: Syntide 2 is a synthetic peptide commonly employed as a substrate for calmodulin-dependent protein kinase II (CaMKII) []. Similar to Kemptide, Syntide 2 was included as a control in the study on fowl spermatozoa protein phosphorylation [].
  • Compound Description: This research employed a generic PKC substrate peptide without specifying its exact sequence []. PKC substrate peptides are commonly used tools for studying PKC activity and are designed based on the consensus recognition sequence of PKC.
  • Compound Description: This study utilized an unspecified MLCK substrate peptide []. MLCK substrate peptides are designed based on the specific amino acid sequence around the phosphorylation site of myosin light chain, a key regulatory protein in muscle contraction.
  • Relevance: The study revealed a contrasting phosphorylation pattern with the MLCK substrate peptide compared to other kinase substrate peptides, including the DAPK substrate peptide []. This observation suggests that DAPK does not share the same substrate preferences as MLCK and further reinforces the specific nature of DAPK's substrate recognition mechanism.
  • Compound Description: This peptide, Arg180-Ile181-Met182-Glu183, represents a segment of the SNAP-25 protein, a known substrate for botulinum neurotoxin E (BoNT/E) []. Interestingly, while this peptide binds to the active site of BoNT/E, it surprisingly bypasses cleavage []. This unexpected behavior makes it an inhibitor of BoNT/E, albeit with moderate potency [].

AMC-containing peptide

  • Compound Description: This peptide contains the fluorophore 7-amino-4-methylcoumarin (AMC) and serves as a substrate for SIRT1, a NAD+-dependent deacetylase []. This peptide is utilized in a study investigating the allosteric activation of SIRT1 by resveratrol [].
Source and Classification

The DAPK substrate peptide is derived from natural substrates of the DAPK enzyme. It is classified under synthetic peptides, which are short chains of amino acids synthesized for research and therapeutic purposes. The synthesis of these peptides typically employs solid-phase peptide synthesis techniques, enabling precise control over the sequence and modifications of the peptide.

Synthesis Analysis

Methods

The most common method for synthesizing DAPK substrate peptides is solid-phase peptide synthesis (SPPS). This technique involves:

  1. Anchoring the first amino acid: The C-terminus of the first amino acid is attached to a solid support, such as polystyrene or polyacrylamide.
  2. Sequential addition: Each subsequent amino acid is added through cycles of deprotection (removing protective groups), activation (preparing the next amino acid), and coupling (forming peptide bonds).
  3. Cleavage: Once the desired sequence is complete, the peptide is cleaved from the solid support using strong acids like trifluoroacetic acid or hydrofluoric acid, depending on the protecting groups used.

Technical Details

  • Protecting Groups: Common protecting groups include Fmoc (Fluorenylmethyloxycarbonyl) for the N-terminus and various groups for side chains to prevent unwanted reactions.
  • Purification: After synthesis, peptides are purified using high-performance liquid chromatography (HPLC), often employing reversed-phase methods to separate target peptides from impurities.
Molecular Structure Analysis

Structure

The molecular structure of DAPK substrate peptides typically includes several key features:

  • Amino Acid Sequence: The specific sequence varies depending on the intended application but generally contains residues that are phosphorylated by DAPK.
  • Conformation: The conformation can be influenced by factors such as solvent conditions and modifications that may stabilize certain structures.

Data

The exact molecular weight and other structural data depend on the specific sequence of the DAPK substrate peptide. For example, a typical DAPK substrate might have a molecular weight ranging from 1,000 to 5,000 Daltons.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving DAPK substrate peptides include:

  1. Phosphorylation: The interaction with DAPK leads to phosphorylation at specific serine or threonine residues within the peptide.
  2. Dephosphorylation: Following phosphorylation, these peptides can also undergo dephosphorylation through phosphatases, which are critical for regulating cellular signaling pathways.

Technical Details

  • Kinetic Studies: Researchers often conduct kinetic studies to understand how different conditions affect the phosphorylation rates of these peptides.
  • Inhibitors: Various small molecules can inhibit DAPK activity, providing insight into substrate specificity and enzyme regulation.
Mechanism of Action

Process

The mechanism by which DAPK substrate peptides function involves:

  1. Binding to DAPK: The peptide binds to the active site of DAPK.
  2. Phosphorylation: Upon binding, ATP is utilized by DAPK to transfer a phosphate group to specific residues on the substrate peptide.
  3. Signal Transduction: This modification alters the function or activity of downstream signaling proteins involved in apoptosis or stress responses.

Data

Studies indicate that specific sequences within these peptides enhance binding affinity and phosphorylation efficiency, which can be quantitatively assessed using various biochemical assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: DAPK substrate peptides are generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can vary based on sequence; some may be prone to degradation by proteases or chemical hydrolysis.

Chemical Properties

  • pKa Values: The pKa values of side chains in amino acids influence their charge state at different pH levels, affecting binding interactions.
  • Reactivity: The presence of reactive functional groups can lead to modifications under certain conditions, impacting experimental outcomes.
Applications

Scientific Uses

DAPK substrate peptides have numerous applications in scientific research:

  • Kinase Activity Assays: Used extensively in assays to measure DAPK activity in vitro.
  • Drug Development: Serve as tools for screening potential inhibitors that target DAPK.
  • Biomarker Discovery: Help identify novel substrates linked to disease states such as cancer or neurodegenerative disorders.
  • Cell Signaling Studies: Facilitate investigations into cell signaling pathways influenced by apoptosis and stress responses.
Discovery and Development of DAPK Substrate Peptide

Identification of DAPK Substrate Specificity Through Positional Scanning Libraries

Death-associated protein kinase (DAPK), a critical regulator of apoptosis and tumor suppression, lacked well-characterized substrates until pioneering work employed positional scanning synthetic combinatorial libraries (PS-SCL). This high-throughput methodology systematically evaluated DAPK’s phosphorylation preferences by synthesizing peptide libraries with fixed residues at specific positions (P-3 to P+1 relative to the phosphoacceptor serine) and randomized residues elsewhere. Kinetic profiling revealed a pronounced preference for arginine at the P-3 position (contributing to ~80% of substrate recognition efficiency) and tolerance for hydrophobic residues (e.g., tyrosine, phenylalanine) at the P+1 site [1] [6]. The optimal motif RxxSx (where x denotes variable residues) emerged, with the P-3 arginine forming critical ionic bonds with DAPK’s unique acidic patch (Glu330 in the catalytic cleft) [1].

Table 1: DAPK Residue Preferences from Positional Scanning Libraries

PositionPreferred Residue(s)Contribution to Catalytic Efficiency
P-3Arginine (Arg)High (~80% of binding energy)
P-2Small/neutral (Pro, Gln)Moderate
P-1Arginine (Arg)Moderate
P+1Hydrophobic (Tyr, Phe)Low

This approach yielded the lead peptide KKRPQRRYSNVF (termed DAPK Substrate Peptide), exhibiting a Km of ~9 μM—ideal for enzymatic assays [1] [2]. The study established that DAPK’s substrate recognition diverges from other serine/threonine kinases like PKA (which favors RRxS) due to its distinctive catalytic pocket architecture [1].

Synthetic Peptide Design for DAPK Activity Profiling

The designed peptide H-Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe-OH (molecular weight: 1578.82 Da; CAS: 386769-53-5) incorporates the optimized RxxSx motif (underlined residues) within a 12-amino-acid sequence [2] [7] [9]. Structural validation confirmed that:

  • The P-3 arginine (Arg6) coordinates with DAPK’s Glu330 via salt bridges.
  • The phosphoacceptor serine (Ser9) aligns with catalytic Asp161 in the kinase’s HRD motif.
  • The P+1 asparagine (Asn10) stabilizes the phosphorylated product post-transfer [1] [4].

Table 2: Key Structural and Functional Features of DAPK Substrate Peptide

ParameterSpecificationFunctional Implication
Core Phosphorylation MotifRQRRY⁻S⁺N (P-3 to P+1)Optimal DAPK recognition sequence
Km Value9 μMHigh-affinity substrate for sensitive assays
Catalytic Residue ContactSer9 hydroxyl → Asp161 (DAPK catalytic loop)Facilitates phosphate transfer
Structural StabilizationN-terminal Lys-Lys enhances solubilityCompatibility with biochemical assays

Molecular dynamics simulations further demonstrated that DAPK’s unique basic loop (residues 305–315) and conserved catalytic water molecules near the activation loop stabilize the peptide’s orientation, enabling efficient phosphotransfer [4]. This peptide enabled the first standardized assays for DAPK activity, facilitating its purification from brain tissues and inhibitor screening [1].

Evolutionary Conservation of DAPK Catalytic Domain Features

DAPK’s catalytic domain shares the canonical eukaryotic protein kinase fold—a bilobal structure with N-terminal β-sheets and C-terminal α-helices [10]. Crucially, residues governing substrate specificity and catalysis are evolutionarily conserved:

  • The HRD motif (His158-Asp161 in humans) coordinates the phosphoacceptor serine.
  • The DFG motif (Asp161-Phe163) binds Mg²⁺/ATP.
  • The activation loop (Thr312–Tyr321) requires phosphorylation for full activity [1] [8].

Comparative analysis of 13 active kinase structures revealed conserved structural water molecules within the catalytic cleft. In DAPK, two such waters mediate hydrogen bonding between the substrate peptide’s backbone and residues Glu330/Asp161, enhancing transition-state stabilization [4]. Additionally, DAPK possesses a calmodulin-binding regulatory segment adjacent to the kinase domain—a feature shared with other apoptosis-related kinases like DRAK1/2 [1].

Phosphorylation hotspot analysis across kinase domains identifies the activation loop as a universally conserved regulatory site. In DAPK, phosphorylation of Ser308 within this loop induces a conformational shift that primes the catalytic cleft for substrate binding [8]. This loop’s sequence (Thr-Ser-Pro-Glu-Tyr) is conserved across vertebrate DAPK orthologs, underscoring its functional indispensability [1].

Table 3: Evolutionarily Conserved Features in DAPK Catalytic Domain

Structural ElementConserved Residues/MotifsFunctional Role
Glycine-rich loopGxGxxG (residues 31–36)ATP phosphate coordination
Catalytic loopHRDLAARNSubstrate serine coordination
Activation loopT⁺SPEY (⁺=phosphorylation site)Kinase activation upon phosphorylation
Magnesium positioning loopDFGMg²⁺/ATP binding
Structural watersW1 (H₂O-190), W2 (H₂O-203)Transition state stabilization

Table 4: Compound Identifiers for DAPK Substrate Peptide

Identifier TypeValue
Systematic NameH-Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe-OH
CAS Number386769-53-5
Molecular FormulaC₇₀H₁₁₅N₂₅O₁₇
Molecular Weight1578.82 g/mol
Peptide SequenceKKRPQRRYSNVF
Alternative DesignationsDAPK Substrate Peptide; Death-associated protein kinase substrate

Properties

CAS Number

386769-53-5

Product Name

DAPK Substrate Peptide

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C70H115N25O17

Molecular Weight

1578.848

InChI

InChI=1S/C70H115N25O17/c1-38(2)55(65(109)92-50(67(111)112)35-39-14-4-3-5-15-39)94-62(106)49(36-54(75)99)91-63(107)51(37-96)93-61(105)48(34-40-22-24-41(97)25-23-40)90-59(103)45(19-11-31-83-69(78)79)86-57(101)44(18-10-30-82-68(76)77)87-60(104)46(26-27-53(74)98)88-64(108)52-21-13-33-95(52)66(110)47(20-12-32-84-70(80)81)89-58(102)43(17-7-9-29-72)85-56(100)42(73)16-6-8-28-71/h3-5,14-15,22-25,38,42-52,55,96-97H,6-13,16-21,26-37,71-73H2,1-2H3,(H2,74,98)(H2,75,99)(H,85,100)(H,86,101)(H,87,104)(H,88,108)(H,89,102)(H,90,103)(H,91,107)(H,92,109)(H,93,105)(H,94,106)(H,111,112)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,55-/m0/s1

InChI Key

DTEBSHTZDDUPBW-RHBFSANCSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

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